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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflavazole is a structurally complex indole diterpenoid, a class of natural products known for

their diverse biological activities, including anti-insectan properties.[1][2] The elucidation and

confirmation of its intricate molecular architecture rely heavily on a combination of modern

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed

overview of the expected spectroscopic data for Aflavazole and the experimental protocols for

their acquisition and analysis.

Disclaimer: Specific experimental spectroscopic data for Aflavazole is not widely available in

the public domain. The data presented in the following tables are representative values derived

from the analysis of structurally related indole diterpenoids and carbazole alkaloids. These

values are intended to serve as a reference for researchers working on the isolation and

characterization of Aflavazole and similar compounds.

Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex

organic molecules like Aflavazole.[3] By analyzing the chemical shifts, coupling constants, and
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correlations in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of the molecule

can be determined.

Table 1: Representative ¹H NMR Spectroscopic Data for the Aflavazole Core Structure

Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic Protons

(Carbazole/Indole)
7.0 - 8.5 m, d, t 7.0 - 8.5

Vinylic Protons 5.0 - 6.5 m, d 1.0 - 10.0

Methine Protons

(Aliphatic)
1.5 - 4.0 m, d, dd 2.0 - 12.0

Methylene Protons

(Aliphatic)
1.0 - 3.5 m, dd, dt 2.0 - 14.0

Methyl Protons 0.8 - 2.5 s, d 6.0 - 7.5

NH Proton

(Indole/Carbazole)
7.5 - 11.0 br s -

Chemical shifts are referenced to a standard solvent signal.[4]

Table 2: Representative ¹³C NMR Spectroscopic Data for the Aflavazole Core Structure

Carbon Expected Chemical Shift (δ, ppm)

Aromatic Carbons (Carbazole/Indole) 110 - 145

Vinylic Carbons 115 - 150

Quaternary Carbons (Aliphatic) 35 - 60

Methine Carbons (Aliphatic) 30 - 70

Methylene Carbons (Aliphatic) 20 - 60

Methyl Carbons 15 - 30
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Chemical shifts are referenced to a standard solvent signal.[5]

Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies

of specific bonds.

Table 3: Representative IR Absorption Bands for Aflavazole

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3400 - 3200 N-H Stretch Indole, Carbazole Medium, Broad

3100 - 3000 C-H Stretch Aromatic, Vinylic Medium

2960 - 2850 C-H Stretch Aliphatic Strong

1650 - 1600 C=C Stretch Aromatic, Alkene Medium to Weak

1470 - 1440 C-H Bend CH₂, CH₃ Medium

1380 - 1365 C-H Bend CH₃ Medium

750 - 700 C-H Bend
Aromatic (out-of-

plane)
Strong

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the

molecule's overall structure.[6][7]

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details based on its fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for Aflavazole
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Ion m/z Description

[M+H]⁺
Expected Molecular Weight +

1
Protonated molecular ion

[M+Na]⁺
Expected Molecular Weight +

23
Sodiated molecular ion

[M]⁺˙ Expected Molecular Weight Molecular ion (in EI-MS)

Fragment Ions Varies

Characteristic fragments

resulting from the cleavage of

the indole, carbazole, and

diterpene moieties. Common

losses include small molecules

like H₂O, CO, and cleavage of

the terpene skeleton.[8][9][10]

[11]

Experimental Protocols
NMR Spectroscopy

Sample Preparation: A sample of Aflavazole (typically 1-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane

(TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard one-dimensional (1D) experiments include proton (¹H)

and carbon (¹³C) acquisitions. Two-dimensional (2D) NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete

connectivity of the molecule.

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier

transformed, phase-corrected, and baseline-corrected. The resulting spectra are then

analyzed to determine chemical shifts, coupling constants, and through-space correlations

(from NOESY experiments) to elucidate the final structure.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid Aflavazole sample can be mixed with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the

compound in a suitable solvent (e.g., chloroform) can be deposited on a salt plate (e.g., NaCl

or KBr) and the solvent evaporated. For Attenuated Total Reflectance (ATR)-IR, the solid

sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum is first collected and then subtracted from the sample

spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral

range is 4000-400 cm⁻¹.

Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated

with specific functional groups using standard correlation tables.[6][7]

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Aflavazole is prepared in a suitable volatile solvent,

such as methanol or acetonitrile. For electrospray ionization (ESI), a small amount of an acid

(e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

Data Acquisition: The sample solution is introduced into the mass spectrometer via direct

infusion or coupled to a liquid chromatography (LC) system (LC-MS). High-resolution mass

spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed

to determine the accurate mass and elemental composition. Tandem mass spectrometry

(MS/MS) experiments are performed to induce fragmentation and obtain structural

information.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the

molecular weight. The fragmentation pattern is analyzed to identify characteristic neutral

losses and fragment ions, which helps in confirming the structural components of the

molecule.[8][9][10][11]

Visualization
Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis and structure

elucidation of a natural product like Aflavazole.
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Caption: A generalized workflow for the isolation and spectroscopic structure elucidation of

Aflavazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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